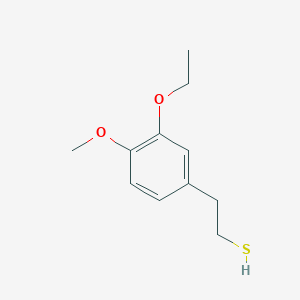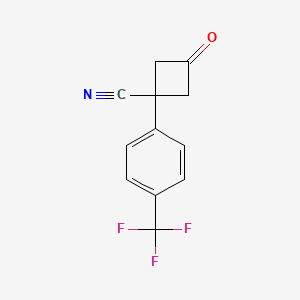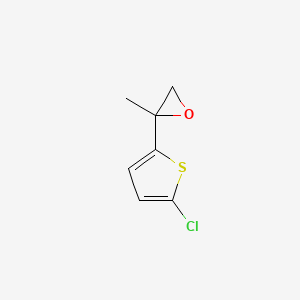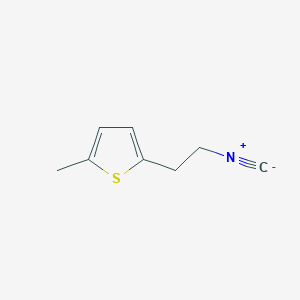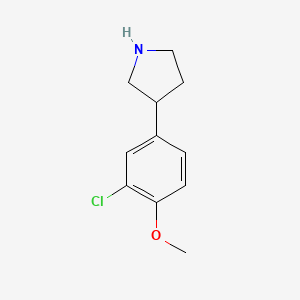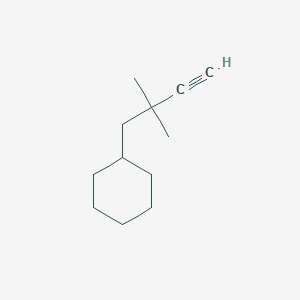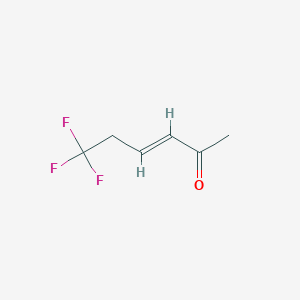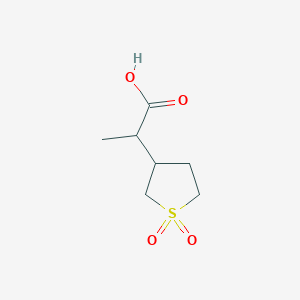
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol . This compound is characterized by the presence of a tetrahydrothiophene ring with a dioxido group and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid typically involves the oxidation of tetrahydrothiophene derivatives. One common method includes the reaction of tetrahydrothiophene with hydrogen peroxide in the presence of a catalyst to introduce the dioxido group. The resulting intermediate is then reacted with propanoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the dioxido group, converting it back to tetrahydrothiophene.
Substitution: The propanoic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of tetrahydrothiophene derivatives.
Substitution: Formation of substituted propanoic acid derivatives.
Applications De Recherche Scientifique
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of sulfur-containing compounds on biological systems.
Medicine: Investigating potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The dioxido group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: A derivative of alanine with a naphthalene ring.
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A compound with a similar dioxido-tetrahydrothiophene structure.
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid is unique due to its combination of a dioxido-tetrahydrothiophene ring and a propanoic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C7H12O4S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
2-(1,1-dioxothiolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H12O4S/c1-5(7(8)9)6-2-3-12(10,11)4-6/h5-6H,2-4H2,1H3,(H,8,9) |
Clé InChI |
UBBSCUBPTFFFEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCS(=O)(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



